2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
“2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a synthetic small molecule featuring a quinoline core substituted with a cyano group at position 3 and a methyl group at position 6. A sulfanyl (-S-) bridge connects the quinoline moiety to an acetamide group, which is further substituted with a 2-(1H-indol-3-yl)ethyl chain (Figure 1). The quinoline scaffold is known for its aromatic heterocyclic structure, contributing to π-π stacking interactions in biological systems, while the indole moiety (a privileged structure in medicinal chemistry) may enhance binding to hydrophobic pockets in enzyme active sites .
Properties
Molecular Formula |
C23H20N4OS |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(3-cyano-8-methylquinolin-2-yl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H20N4OS/c1-15-5-4-6-16-11-18(12-24)23(27-22(15)16)29-14-21(28)25-10-9-17-13-26-20-8-3-2-7-19(17)20/h2-8,11,13,26H,9-10,14H2,1H3,(H,25,28) |
InChI Key |
YAWBEFUXLFHLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SCC(=O)NCCC3=CNC4=CC=CC=C43)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline and indole intermediates. The quinoline moiety can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Once the intermediates are prepared, the final compound can be synthesized by coupling the quinoline and indole moieties through a sulfanyl linkage. This step typically involves the use of thiolating agents such as thiourea or thiols in the presence of a base to form the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted quinoline and indole derivatives.
Scientific Research Applications
2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with various molecular targets and pathways. The quinoline and indole moieties can bind to specific receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Comparison :
- The target compound’s synthesis likely mirrors methods for quinoxaline analogs (e.g., ), utilizing thiolation followed by alkylation. However, the indole-ethyl substituent may require milder conditions to preserve the indole’s integrity .
- Quinoxaline derivatives (e.g., compound 9b) are synthesized via chemoselective reactions with soft electrophiles, yielding high-purity products confirmed by NMR .
Key Findings :
- Anticancer Activity: Quinoxaline derivatives (e.g., compound 10b) exhibit potent activity against cancer cells, with IC₅₀ values lower than doxorubicin in some cases. Molecular docking suggests stabilization of the hTS homodimer inactive conformation as a mechanism .
- Antimicrobial Activity : Thioacetamide-triazoles show moderate activity against E. coli, with MIC values influenced by substituent electronegativity (e.g., fluorobenzyl groups enhance potency) .
- Target Compound Hypotheses: The indole-ethyl group in the target compound may improve binding to hydrophobic enzyme pockets, though the cyano group’s electron-withdrawing effects could reduce solubility compared to phenylquinoxalines .
Structure-Activity Relationship (SAR) Insights
- Quinoline vs. Quinoxaline Cores: Quinoxalines generally show broader anticancer activity due to enhanced planarity and π-stacking capability . However, quinoline derivatives (like the target compound) may offer better metabolic stability due to reduced oxidation susceptibility.
- Substituent Effects :
- N-Alkyl Groups : Longer alkyl chains (e.g., n-butyl in compound 9b) improve membrane permeability but may reduce target specificity .
- Indole vs. Fluorophenyl : Indole’s hydrogen-bonding capacity (via NH group) could enhance receptor interactions compared to fluorophenyl’s purely hydrophobic effects .
Biological Activity
2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a quinoline moiety with an indole derivative, which may contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 400.5 g/mol. The presence of both quinoline and indole structures allows for diverse interactions within biological systems, potentially influencing various cellular pathways.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4OS |
| Molecular Weight | 400.5 g/mol |
| Structural Features | Quinoline & Indole |
Preliminary studies suggest that the biological activity of this compound may involve interactions with specific enzymes and receptors, impacting cellular signaling pathways related to proliferation and apoptosis. Such interactions could lead to various therapeutic effects, including anticancer and antimicrobial activities.
Anticancer Activity
Research has indicated that compounds similar to 2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines.
Case Study: Anticancer Efficacy
A study on structurally similar indole derivatives demonstrated that certain compounds exhibited IC50 values of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cell lines, outperforming the reference drug doxorubicin (IC50 3.23 µg/mL) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates effective inhibition against Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MICs) reported as low as 0.98 µg/mL for related compounds .
Research Findings
Recent studies have explored the synthesis and biological evaluation of quinoline and indole derivatives, highlighting their potential as therapeutic agents:
- Synthesis Approaches : Various synthetic routes have been developed to produce these compounds efficiently, often involving multi-step reactions that incorporate key functional groups necessary for biological activity .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins, revealing insights into their mechanisms of action at the molecular level .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
